Cyclooctylhydrazine hydrochloride CAS 92379-99-2 properties
Cyclooctylhydrazine hydrochloride CAS 92379-99-2 properties
An In-depth Technical Guide to Cyclooctylhydrazine Hydrochloride (CAS 92379-99-2)
Introduction
Cyclooctylhydrazine hydrochloride (CAS 92379-99-2) is an organic compound belonging to the family of substituted hydrazine salts. While hydrazine derivatives are pivotal as intermediates and building blocks in pharmaceuticals, agrochemicals, and materials science, publicly available experimental data for this specific cyclooctyl analogue is notably scarce. This guide is designed for researchers, scientists, and drug development professionals who may be considering this molecule for novel synthesis or as a scaffold in discovery programs.
In the absence of direct experimental reports, this document provides a predictive and methodological framework. As scientists, we often work at the edge of the known, extrapolating from established principles and analogous structures to inform our research. Therefore, this guide will:
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Predict the core physicochemical properties of cyclooctylhydrazine hydrochloride based on its structure and data from closely related analogues.
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Propose a logical and robust synthetic pathway adaptable for its laboratory-scale preparation.
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Outline a comprehensive workflow for its analytical characterization to confirm identity and purity.
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Detail critical safety, handling, and storage protocols derived from established data for the hydrazine hydrochloride chemical class.
This approach ensures that while we acknowledge the frontiers of current knowledge, we ground our recommendations in solid, verifiable scientific principles and established laboratory practices.
Part 1: Predicted Physicochemical and Structural Properties
The properties of a molecule are dictated by its structure. Cyclooctylhydrazine hydrochloride combines a bulky, nonpolar eight-membered carbocyclic ring with a highly polar, ionizable hydrazine hydrochloride moiety. This duality will govern its behavior, from solubility to reactivity.
Structural Analysis
The core structure consists of a cyclooctane ring covalently bonded to a hydrazine group (-NHNH₂), which is protonated and paired with a chloride ion to form the hydrochloride salt.
Caption: Predicted structure of Cyclooctylhydrazine hydrochloride.
Comparative Data Table
To establish a baseline for expected properties, we can compare the calculated molecular formula and weight of cyclooctylhydrazine hydrochloride with the known experimental data of its lower homologue, cyclohexylhydrazine hydrochloride.
| Property | Cyclooctylhydrazine Hydrochloride (Predicted) | Cyclohexylhydrazine Hydrochloride (Experimental) |
| CAS Number | 92379-99-2 | 24214-73-1 |
| Molecular Formula | C₈H₁₉ClN₂ | C₆H₁₅ClN₂[1] |
| Molecular Weight | 178.70 g/mol | 150.65 g/mol [1] |
| Melting Point | Predicted >115 °C | 110-114 °C[1] |
| Appearance | Predicted white crystalline powder | Crystalline Powder[1] |
| Solubility | Predicted soluble in water, methanol; sparingly soluble in nonpolar solvents | Soluble in water[1] |
Causality Behind Predictions:
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Melting Point: The addition of two methylene (-CH₂-) groups increases the molecular weight and van der Waals forces compared to the cyclohexyl analogue. This typically leads to a higher melting point.
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Solubility: The hydrochloride salt form renders the molecule ionic, ensuring good solubility in polar protic solvents like water. The large, hydrophobic cyclooctyl group will likely reduce this solubility compared to smaller alkylhydrazines and impart some solubility in less polar solvents like dichloromethane or ethyl acetate.
Part 2: Proposed Synthetic Pathway
While a specific, validated protocol for cyclooctylhydrazine hydrochloride is not published, a reliable synthesis can be designed based on well-established transformations in organic chemistry. A logical and field-proven approach starts from the readily available cyclooctanone.
Two-Step Synthetic Protocol
Step 1: Reductive Amination to form Cyclooctylhydrazine
This step involves the formation of a hydrazone intermediate from cyclooctanone and hydrazine, followed by its reduction to the target hydrazine. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is a mild reducing agent that selectively reduces the C=N double bond of the hydrazone in situ without reducing the starting ketone.
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To a stirred solution of cyclooctanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).
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Adjust the pH of the mixture to 5-6 using glacial acetic acid. This is critical to catalyze the formation of the hydrazone intermediate.
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In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
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Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 30 °C.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.
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Once complete, carefully quench the reaction by adding 1M HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood).
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Basify the mixture with 2M NaOH to a pH > 10 and extract the free base (cyclooctylhydrazine) with a suitable organic solvent like dichloromethane or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctylhydrazine free base.
Step 2: Formation of the Hydrochloride Salt
This is a standard acid-base reaction to convert the basic hydrazine to its stable, crystalline hydrochloride salt.
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Dissolve the crude cyclooctylhydrazine free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
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Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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A white precipitate of cyclooctylhydrazine hydrochloride should form immediately.
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Continue adding the HCl solution until no further precipitation is observed.
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Stir the resulting slurry for 30 minutes at 0-5 °C to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield the final cyclooctylhydrazine hydrochloride.
Caption: Proposed two-step synthesis workflow.
Part 3: Recommended Analytical Characterization
Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.
Spectroscopic Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This is the primary tool for structural confirmation. Based on analogous structures like cyclooctylamine[2], the following signals are expected:
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A broad multiplet between 1.4 and 1.9 ppm integrating to 14 protons, corresponding to the seven -CH₂- groups of the cyclooctyl ring.
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A multiplet signal further downfield, likely between 3.0 and 3.5 ppm, integrating to one proton, for the -CH- group attached to the nitrogen.
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Broad, exchangeable signals for the -NH- and -NH₃⁺ protons, which may appear over a wide range and can be confirmed by a D₂O exchange experiment.
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¹³C NMR: This will confirm the carbon framework.
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Multiple signals between approximately 25 and 40 ppm for the cyclooctyl ring carbons.
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A unique downfield signal, likely between 50 and 60 ppm, for the carbon atom bonded to the nitrogen (-CH-N).
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2. Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
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N-H Stretching: Strong, broad absorption bands are expected in the 2500-3200 cm⁻¹ region, characteristic of amine hydrochloride salts.
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C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclooctyl ring.
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N-H Bending: A medium to strong absorption band around 1500-1600 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) scissoring vibration.
3. High-Resolution Mass Spectrometry (HRMS)
HRMS will confirm the elemental composition.
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The analysis would be performed on the free base (cyclooctylhydrazine, C₈H₁₈N₂). The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a mass accuracy of <5 ppm being the standard for confirmation.
Caption: Comprehensive analytical characterization workflow.
Part 4: Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for cyclooctylhydrazine hydrochloride, all handling and safety procedures must be based on the known hazards of closely related compounds, such as cyclohexylhydrazine hydrochloride , and the general class of hydrazine derivatives.[3][4][5] This compound must be treated as hazardous until proven otherwise.
Hazard Identification
Based on analogues, Cyclooctylhydrazine hydrochloride should be presumed to have the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 4 | Harmful if swallowed, in contact with skin, or if inhaled[5] |
| Respiratory Irritation | --- | May cause respiratory irritation[3] |
Experimental Protocols for Safe Handling
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Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
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Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected before use and disposed of properly.[4]
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Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
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Handling Procedures:
Storage and Disposal
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3] Store in a corrosives-compatible area.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
References
- Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
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PubChem. Hydrazine, cyclopropyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
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Chemistry Learner. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]
- Google Patents. (2007). CN1896067A - Industrial production process of hydralazine hydrochloride.
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ChemWhat. CYCLOHEXYLHYDRAZINE HYDROCHLORIDE CAS#: 24214-73-1. [Link]
